5-Acetamido-2-methylbenzoic acid
Overview
Description
5-Acetamido-2-methylbenzoic acid (AMBA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and contains an acetamido group at the 5-position. AMBA is a white, crystalline solid with a melting point of approximately 190°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is relatively stable in air. AMBA is used in a variety of laboratory experiments and is widely used in the synthesis of drug compounds and other organic compounds.
Scientific Research Applications
Cancer Treatment
A derivative, 2-(5-fluorouracil-1-yl-acetamido) acetic acid, has shown potential as a low-toxicity alternative for treating colorectal, gastric, and liver carcinomas (Xiong Jing, 2010).
Synthesis of Heterocyclic Compounds
5-azido-4-cyanoimidazole, a related compound, is useful for synthesizing imidazo[5,1-d][1,2,3,5]tetrazepines and imidazolyltriazoles, showing the versatility of these compounds in organic synthesis (A. P. Freitas et al., 1995).
Anti-Inflammatory Agents
Derivatives such as 5-substituted benzo[b]thiophene have potent anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (M. A. Radwan et al., 2009).
Anticoccidial Activity
Compounds like 4-amino-2-ethoxybenzoic acid and its derivatives demonstrate potent anticoccidial activity, suggesting their use in veterinary medicine (E. Rogers et al., 1964).
Chemical Synthesis
Hydrazoic acid, a related compound, can be safely generated and used in continuous flow reactors for synthesizing 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, demonstrating advancements in safe chemical synthesis methods (Bernhard Gutmann et al., 2012).
Antimicrobial Activity
New pyrano quinoline derivatives, synthesized from related compounds, have shown promising antimicrobial activity, indicating potential applications in combating microbial infections (Rahul Watpade & R. Toche, 2017).
Drug Metabolism Studies
Metabolism of acetamidothiazoles, closely related to 5-Acetamido-2-methylbenzoic acid, in rats has been studied, contributing to understanding the metabolism of similar compounds in biological systems (D. Chatfield & W. Hunter, 1973).
properties
IUPAC Name |
5-acetamido-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWTGQYHKEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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